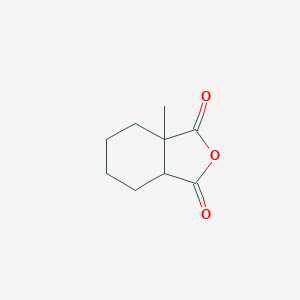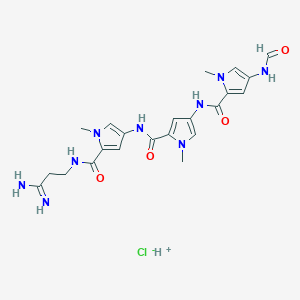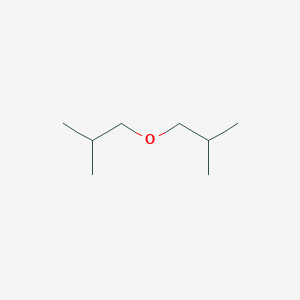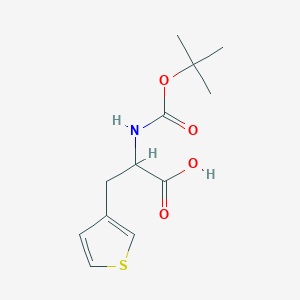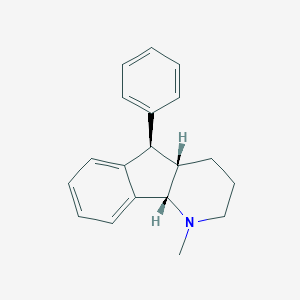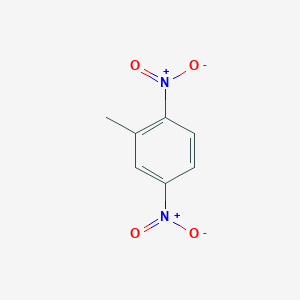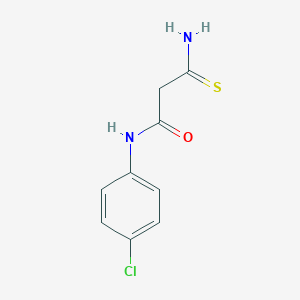
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CAPTTP and has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of CAPTTP is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It is also believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Effets Biochimiques Et Physiologiques
CAPTTP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CAPTTP is its potential applications in different fields of scientific research. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of CAPTTP is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of CAPTTP. One of the major directions is the exploration of its potential applications in the field of drug discovery. It is also important to study its mechanism of action in more detail to understand its potential therapeutic benefits. Additionally, it is important to explore its toxicity profile to determine its safety for use in humans.
Conclusion:
In conclusion, CAPTTP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CAPTTP in different fields of scientific research.
Méthodes De Synthèse
The synthesis of CAPTTP can be achieved using different methods. One of the most commonly used methods is the reaction between 4-chlorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain CAPTTP. Another method involves the reaction between 4-chlorobenzaldehyde and thiosemicarbazone in the presence of acetic acid, followed by the treatment with hydrochloric acid to obtain CAPTTP.
Applications De Recherche Scientifique
CAPTTP has been extensively studied for its potential applications in different fields of scientific research. One of the major applications of CAPTTP is in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Propriétés
Numéro CAS |
102817-87-8 |
|---|---|
Nom du produit |
3-amino-N-(4-chlorophenyl)-3-thioxopropanamide |
Formule moléculaire |
C9H9ClN2OS |
Poids moléculaire |
228.7 g/mol |
Nom IUPAC |
3-amino-N-(4-chlorophenyl)-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C9H9ClN2OS/c10-6-1-3-7(4-2-6)12-9(13)5-8(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Clé InChI |
UJHBOWCXQRFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



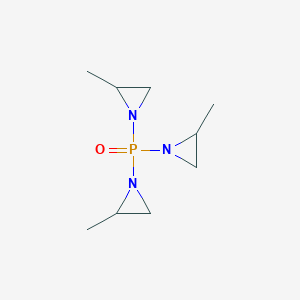
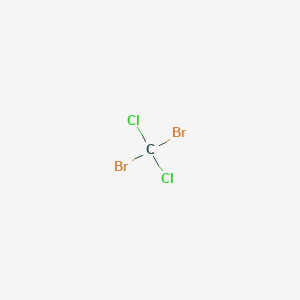
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
